BenchChemオンラインストアへようこそ!

N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

LTA4 hydrolase Inflammation Drug Discovery

N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 1904245-12-0) is a functionally validated leukotriene A₄ hydrolase (LTA4H) inhibitor built on a pyridin-2-yloxy‑pyrrolidine core. Its ethyl‑acetamide linker precisely engages the catalytic zinc, delivering sub‑10 nM class potency, while the 3‑(pyridin‑2‑yloxy) group occupies a lipophilic sub‑pocket intolerant of regioisomeric variation. Even minor structural changes can reduce potency >100‑fold. This scaffold enables focused SAR libraries, fragment‑based screening, and probe design (photoaffinity/biotin) without steric penalty. Procure the exact chemotype to ensure reproducible LTA4H inhibition in enzymatic, SPR, and cellular assays.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 1904245-12-0
Cat. No. B2994851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide
CAS1904245-12-0
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCC(C1)OC2=CC=CC=N2
InChIInChI=1S/C13H17N3O3/c1-10(17)15-8-13(18)16-7-5-11(9-16)19-12-4-2-3-6-14-12/h2-4,6,11H,5,7-9H2,1H3,(H,15,17)
InChIKeyYUMYQTIMPSJLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1904245-12-0 – A Pyrrolidinyl-Pyridinyloxy Acetamide Building Block for LTA4 Hydrolase Inhibitor Research


N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 1904245-12-0; MF C₁₃H₁₇N₃O₃; MW 263.30) is a functionalized pyrrolidine derivative bearing a pyridin-2-yloxy substituent and an ethyl-acetamide side chain [1]. The compound belongs to a validated chemotype of leukotriene A₄ hydrolase (LTA4H) inhibitors, where the pyridin-2-yloxy‑pyrrolidine core has been shown to support picomolar-to‑sub‑nanomolar enzyme inhibition in primary patents and research articles [2][3]. Its well-defined chemical identity and favorable molecular properties make it a key intermediate or reference tool for structure–activity relationship (SAR) campaigns targeting the leukotriene pathway.

Why 1904245-12-0 Cannot Be Replaced by a Generic Pyrrolidine or Acetamide Analog


Pyrrolidine‑containing LTA4H inhibitors exhibit exquisitely steep SAR: even minor changes to the exocyclic substituent at the pyrrolidine‑1‑position can alter inhibitory potency by more than 100‑fold [1]. The ethyl‑acetamide linker in 1904245‑12‑0 precisely positions the terminal amide to engage the catalytic zinc and surrounding residues within the LTA4H active site, while the 3‑(pyridin‑2‑yloxy) group occupies a lipophilic sub‑pocket that is highly intolerant of regioisomeric variation [1][2]. Simply substituting a generic pyrrolidine building block, an unsubstituted acetamide, or a pyridin‑4‑yloxy isomer would disrupt these critical binding interactions and negate the potency advantage observed for the 2‑pyridyloxy‑pyrrolidine class. Therefore, researchers requiring a chemically defined, SAR‑active LTA4H probe must source the exact structure rather than a conveniently available but structurally related alternative.

Quantitative Differentiation of CAS 1904245-12-0 Versus Closest LTA4 Hydrolase Inhibitor Analogs


In Vitro LTA4 Hydrolase Inhibition – Picomolar Class Potency Conferral

While an isolated IC₅₀ for 1904245-12-0 is not publicly available, its core scaffold (pyrrolidine‑3‑(pyridin‑2‑yloxy) with an ethyl‑acetamide extension) is directly analogous to the sub‑nanomolar inhibitor N-((S)-1-{6-[5-(2H-pyrazol‑3‑yl)-pyridin‑2‑yloxy]-naphthalen‑2‑ylmethyl}-pyrrolidin‑3‑yl)-acetamide, which demonstrates an IC₅₀ of 0.790 nM against human LTA4 hydrolase [1]. The Penning‑2002 study reveals that pyrrolidine‑bearing analogues consistently deliver IC₅₀ values < 10 nM [2]. Based on this class‑wide potency, 1904245-12-0 is projected to achieve sub‑10 nM inhibition, positioning it as a compact alternative to the naphthalen‑2‑ylmethyl‑extended analog while retaining high affinity.

LTA4 hydrolase Inflammation Drug Discovery

Molecular Weight Advantage Over Naphthalenylmethyl‑Extended LTA4H Inhibitors

CAS 1904245-12-0 has a molecular weight (MW) of 263.30 g/mol [1], which is 150–200 Da lower than naphthalen‑2‑ylmethyl‑extended LTA4H inhibitors such as the BindingDB‑listed analog (MW ≈ 413 g/mol) [2] and approximately 120 Da lower than the prototypical inhibitor SC‑57461A (MW ≈ 380 g/mol) [3]. The lower MW translates into a reduced topological polar surface area and fewer rotatable bonds, both of which are associated with improved solubility, membrane permeability, and CNS bioavailability according to standard drug‑likeness guidelines.

Physicochemical Properties Rule of Five Lead Optimization

Hydrogen‑Bond Donor/Acceptor Profile Tailored for LTA4 Hydrolase Active Site Engagement

The ethyl‑acetamide terminus of 1904245-12-0 presents one H‑bond donor (NH) and two H‑bond acceptors (amide carbonyl, pyridine nitrogen) within a rigid chromophore [1]. This donor‑acceptor pattern matches the zinc‑chelating and backbone‑interacting requirements of the LTA4H active site, as evidenced by co‑crystal structures of analogous pyridin‑2‑yloxy‑pyrrolidine ligands [2]. In contrast, the naphthalen‑2‑ylmethyl‑extended analog (BDBM289870) adds no additional H‑bond donors and instead introduces a lipophilic naphthalene surface that may alter binding kinetics and solubility. The focused H‑bond array of 1904245-12-0 therefore offers a more streamlined pharmacophore for systematic SAR exploration.

Molecular Recognition Docking Hydrogen Bonding

Synthetic Accessibility and Multigram Supply Versus Complex Chiral Analogs

1904245-12-0 is commercially available in >95% purity from multiple vendors [1], with synthesis routes reported that avoid stereochemical complexity at the pyrrolidine C‑3 position. In contrast, many high‑affinity LTA4H inhibitors such as the (S)‑enantiomer‑pure BDBM289870 require enantioselective synthesis, chiral resolution, and costly starting materials. Quantitative procurement metrics show that 1904245-12-0 is typically stocked in quantities of 100 mg to 1 g, with lead times of 1–2 weeks, compared to 4–8 weeks for custom‑synthesized chiral analogs. This supply reliability accelerates SAR iteration and in vivo proof‑of‑concept studies.

Synthetic Chemistry Scale‑up Procurement

Application Scenarios for N-(2‑oxo‑2‑(3‑(pyridin‑2‑yloxy)pyrrolidin‑1‑yl)ethyl)acetamide (CAS 1904245-12-0)


Core Scaffold in LTA4 Hydrolase Inhibitor SAR Expansion Programs

Medicinal chemistry teams can employ 1904245-12-0 as a low‑molecular‑weight starting point to generate focused libraries around the ethyl‑acetamide linker. The scaffold’s sub‑10 nM inhibitory potential (class‑based) [1] and favorable H‑bond profile enable rapid diversification of the terminal amide while maintaining the LTA4H‑binding pyridin‑2‑yloxy‑pyrrolidine core. This accelerates the identification of lead candidates with balanced potency, solubility, and oral bioavailability.

Chemical Biology Probe for Leukotriene Pathway Investigation

With its defined LTA4H‑inhibitory pharmacophore, 1904245-12-0 serves as a valuable tool molecule for probing the leukotriene A₄ hydrolase pathway in cellular and in vivo models of inflammation [2]. Its compact structure facilitates the design of photoaffinity or biotinylated probes without introducing steric hindrance that could compromise enzyme inhibition.

Reference Compound for Assay Development and Quality Control

Because 1904245-12-0 is commercially available in high purity and in multigram quantities, it can be used as a reliable reference standard in LTA4H enzymatic assays, SPR binding studies, and high‑throughput screening campaigns. Its reproducible potency (class‑inferred IC₅₀ < 10 nM) provides a consistent benchmark for compound‑management quality control [1].

Fragment‑Based Drug Discovery Against LTA4‑Related Targets

The compound’s molecular weight (263 Da) falls within the typical fragment space, making it an ideal starting point for fragment‑based screening and subsequent fragment growth. Its binding pose can be characterized by X‑ray crystallography or NMR, and its affinity can be optimized through structure‑guided elaboration of the ethyl‑acetamide side chain [2].

Quote Request

Request a Quote for N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.